BTK inhibitor 27 -

BTK inhibitor 27

Catalog Number: EVT-8312731
CAS Number:
Molecular Formula: C24H23FN8O2
Molecular Weight: 474.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bruton's tyrosine kinase inhibitor 27 is a small molecule designed to selectively inhibit Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling. This compound has garnered attention for its potential therapeutic applications in treating various B-cell malignancies and autoimmune diseases. The discovery of this compound was rooted in the need for more effective and selective inhibitors that could minimize off-target effects while maintaining potent inhibition of Bruton's tyrosine kinase.

Source and Classification

Bruton's tyrosine kinase inhibitor 27 is classified as a covalent inhibitor, meaning it forms a stable bond with its target enzyme, leading to prolonged inhibition. This classification is significant as it distinguishes it from non-covalent inhibitors, which typically require continuous presence to maintain their effects. The compound was developed through a series of structure-activity relationship studies aimed at optimizing potency and selectivity against Bruton's tyrosine kinase while minimizing interactions with other kinases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bruton's tyrosine kinase inhibitor 27 involves a multi-step process that optimizes various substituents on the core structure to enhance its binding affinity and selectivity. The synthetic route typically includes:

  1. Formation of the Core Structure: Initial steps involve constructing the central scaffold that interacts with the ATP-binding pocket of Bruton's tyrosine kinase.
  2. Substituent Optimization: Various substituents are introduced to improve potency. For instance, modifications on the aryl rings have been shown to significantly influence the inhibitor's activity.
  3. Covalent Bond Formation: The final steps involve ensuring that the compound can form a covalent bond with the cysteine residue (Cys481) within the active site of Bruton's tyrosine kinase, which is critical for its mechanism of action .
Molecular Structure Analysis

Structure and Data

Bruton's tyrosine kinase inhibitor 27 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with Bruton's tyrosine kinase. The specific molecular formula, molecular weight, and detailed structural data can be derived from crystallographic studies or computational modeling approaches.

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: 329.81 g/mol
  • Key Functional Groups: Includes aromatic rings, amines, and halogen substituents that contribute to its binding properties.

The three-dimensional conformation allows for optimal fitting within the active site of Bruton's tyrosine kinase, enhancing its inhibitory effects .

Chemical Reactions Analysis

Reactions and Technical Details

Bruton's tyrosine kinase inhibitor 27 undergoes several key reactions during its synthesis:

  1. Nucleophilic Substitution Reactions: These reactions are crucial for introducing various substituents onto the core structure.
  2. Covalent Bond Formation: The compound's mechanism involves forming a covalent bond with Cys481 in Bruton's tyrosine kinase, leading to irreversible inhibition.
  3. Stability Assessments: Evaluations of stability under physiological conditions are performed to ensure that the compound remains effective over time without premature degradation .
Mechanism of Action

Process and Data

The mechanism by which Bruton's tyrosine kinase inhibitor 27 exerts its effects is centered around its ability to bind covalently to Cys481 in the ATP-binding pocket of Bruton's tyrosine kinase. This binding prevents ATP from accessing the active site, effectively halting downstream signaling pathways involved in B-cell activation and proliferation.

  • Binding Affinity: The inhibitor exhibits a low IC₅₀ value (0.142 μM), indicating strong binding affinity.
  • Selectivity Profile: It shows high selectivity for Bruton's tyrosine kinase compared to other kinases, with minimal off-target effects observed in assays .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bruton's tyrosine kinase inhibitor 27 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited aqueous solubility may necessitate formulation adjustments for clinical use.
  • Stability: Exhibits stability under physiological pH but may require protective measures against hydrolysis in aqueous environments.
  • Pharmacokinetics: Studies indicate moderate clearance rates in animal models, with rapid absorption following administration .
Applications

Scientific Uses

Bruton's tyrosine kinase inhibitor 27 has significant potential applications in both research and clinical settings:

  • Cancer Therapy: Primarily investigated for its efficacy in treating B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  • Autoimmune Diseases: Explored as a therapeutic option for conditions like rheumatoid arthritis due to its ability to modulate immune responses.
  • Research Tool: Serves as an important tool for studying B-cell signaling pathways and developing further inhibitors with improved profiles .
Molecular Design and Structural Optimization

Rational Drug Design Strategies Targeting BTK Kinase Domain

The design of Inhibitor 27 employed structure-based strategies focused on the BTK kinase domain. The scaffold originated from a micromolar-affinity compound (Compound 9) identified in screening campaigns. Docking studies revealed a key hydrogen bond between the compound’s aromatic nitrogen and the Met477 backbone within the hinge region. Optimization involved appending an acrylamide warhead via a piperidine linker to target Cys481, positioned 5 Å from the piperidine nitrogen [2]. This modification converted a reversible binder into a covalent inhibitor, enhancing potency 30-fold (IC₅₀ reduced from μM to nM range). The molecular architecture features:

  • Hinge-binding motif: Pyrimidine or pyrazole core for Met477 interaction.
  • Linker optimization: Piperidine/piperazine spacers to position the acrylamide electrophile.
  • Solvent-exposed regions: Hydrophobic substituents to exploit peripheral pockets [8] [10].

Table 1: Evolution of Inhibitor 27 from Lead Compound

ParameterLead Compound 9Intermediate 10Inhibitor 27
BTK IC₅₀ (nM)>1,0004.220.23
kinact/KI (M⁻¹s⁻¹)N/A60.71,800
Binding ModeReversibleCovalentCovalent

Data derived from kinetic assays and structural modeling [2] [8].

Covariant Binding Mechanism to Non-Catalytic Cysteine Residues (Cys481)

Inhibitor 27 irreversibly inhibits BTK by forming a covalent bond with Cys481 via Michael addition. This cysteine resides in the front pocket of the ATP-binding site, conserved in only 12 human kinases, enabling selective targeting. The inhibition follows a two-step mechanism:

  • Reversible recognition: Initial non-covalent docking into the ATP-binding pocket.
  • Covalent bond formation: Nucleophilic attack by Cys481’s thiolate on the acrylamide β-carbon, achieving >95% target occupancy [2] [9].

Kinetic studies demonstrate saturable inactivation curves with a kinact of 0.000256 s⁻¹ and KI of 4.22 μM for early analogs. Inhibitor 27 improves these parameters 30-fold (kinact/KI = 1,800 M⁻¹s⁻¹), attributed to optimized electrophile positioning and pre-binding affinity [2]. Molecular dynamics simulations confirm covalent adduct formation stabilizes BTK in an inactive conformation, suppressing autophosphorylation at Tyr223 and Tyr551 [9].

Table 2: Covalent Inhibition Kinetics of Inhibitor 27 vs. Benchmarks

Inhibitorkinact (s⁻¹)KI (μM)kinact/KI (M⁻¹s⁻¹)
Compound 100.0002564.2260.7
Ibrutinib0.000100.50200
Inhibitor 270.0350.0191,800

Data from continuous ADP-detection assays and progress curve analysis [2] [9].

Atropisomer Resolution and Stereochemical Implications for Potency

Inhibitor 27 contains a biaryl axis with ortho-methyl substituents, introducing atropisomerism due to restricted rotation (energy barrier >20 kcal/mol). This generates two stable, non-interconvertible atropisomers (R and S) resolvable by supercritical fluid chromatography (SFC) using polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) [3] [7]. Key findings:

  • The R-atropisomer exhibits 30-fold higher kinact/KI than the S-form due to optimal hydrophobic packing with Phe540 and Ile472 residues.
  • Pharmacophore screening reveals differential engagement with the "H3 pocket" of BTK, where the R-isomer aligns the acrylamide warhead perpendicular to Cys481 [7].

Atropisomer stability is temperature- and solvent-dependent. Inhibitor 27’s rotational half-life (t1/2) exceeds 1,000 hours at 37°C, ensuring in vivo integrity. This stereochemical rigidity translates to sustained BTK occupancy (>90% at 24 hours post-dosing) in collagen-induced arthritis models [2] [7].

Back Pocket Substituent Engineering for Enhanced Binding Affinity

The "back pocket" of BTK—encompassing residues Phe540, Ile472, Ser538, and Lys430—was exploited to augment binding affinity. Inhibitor 27 incorporates a 4-isopropoxy-2-methylphenyl moiety projecting into this hydrophobic region. Structure-activity relationship (SAR) studies demonstrate:

  • Ortho-methyl groups: Enhance potency 3-fold by inducing a 15° dihedral angle, improving van der Waals contacts with Ile472.
  • Para-alkoxy substituents: Isopropoxy boosts kinact/KI 14-fold versus unsubstituted phenyl, while meta-substitution diminishes activity [2].

Table 3: Impact of Back Pocket Substituents on Inhibitor 27’s Potency

Substituentkinact/KI (M⁻¹s⁻¹)Relative Potency
Unsubstituted phenyl60
2-Methylphenyl180
4-Isopropoxyphenyl84014×
3-Isopropoxyphenyl400.67×

Data derived from SAR profiling of back pocket analogs [2] [7].

Hydrophobic substituents like isopropoxy displace structured water networks, increasing entropy-driven binding. Molecular dynamics simulations confirm a 40% reduction in protein flexibility near the back pocket upon Inhibitor 27 binding, stabilizing the DFG-out conformation [8].

Properties

Product Name

BTK inhibitor 27

IUPAC Name

5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide

Molecular Formula

C24H23FN8O2

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30)

InChI Key

XRNHJQXCSOAXLV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.